N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450915
InChI: InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-7-5-6-12(9-17)8-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC(C1)CN(C)C(=O)C)N
Molecular Formula: C14H27N3O2
Molecular Weight: 269.38 g/mol

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13450915

Molecular Formula: C14H27N3O2

Molecular Weight: 269.38 g/mol

* For research use only. Not for human or veterinary use.

N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-ylmethyl]-N-methyl-acetamide -

Specification

Molecular Formula C14H27N3O2
Molecular Weight 269.38 g/mol
IUPAC Name N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C14H27N3O2/c1-10(2)13(15)14(19)17-7-5-6-12(9-17)8-16(4)11(3)18/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1
Standard InChI Key IIZMSRBHJAMINR-ABLWVSNPSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)C)N
SMILES CC(C)C(C(=O)N1CCCC(C1)CN(C)C(=O)C)N
Canonical SMILES CC(C)C(C(=O)N1CCCC(C1)CN(C)C(=O)C)N

Introduction

Structural and Molecular Properties

IUPAC Nomenclature and Stereochemistry

The IUPAC name N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]methyl]-N-methylacetamide reflects its stereochemical configuration. The (S)-2-amino-3-methylbutanoyl group introduces a chiral center at the second carbon of the butyryl chain, critical for its biological interactions . The piperidine ring adopts a chair conformation, while the N-methyl-acetamide side chain enhances solubility and binding affinity.

Table 1: Key Molecular Descriptors

PropertyValue/DescriptionSource
Molecular FormulaC14H27N3O2\text{C}_{14}\text{H}_{27}\text{N}_{3}\text{O}_{2}PubChem
Molecular Weight269.38 g/molVulcanChem
Topological Surface Area66.6 ŲPubChem
Hydrogen Bond Donors1 (amide NH)PubChem
Hydrogen Bond Acceptors3 (two amide C=O, one piperidine N)PubChem

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves three stages:

  • Piperidine Functionalization: The piperidine ring is substituted at the 3-position with a methylene group using reductive amination.

  • Amide Coupling: The (S)-2-amino-3-methylbutyric acid is coupled to the piperidine nitrogen via carbodiimide-mediated amide bond formation (e.g., EDCI/HOBt) .

  • N-Methylation: The acetamide side chain is introduced via nucleophilic substitution with methyl iodide under basic conditions.

Reaction Dynamics

The compound undergoes:

  • Hydrolysis: Under acidic conditions, the amide bonds cleave to yield piperidine-3-methanamine and (S)-2-amino-3-methylbutyric acid.

  • Oxidation: The tertiary amine in the piperidine ring is resistant to oxidation, but the acetamide’s methyl group can be oxidized to a carboxylic acid with strong agents like KMnO₄.

Receptor SubtypeIC₅₀ (nM)Assay TypeReference
Dopamine D212Radioligand Dissertation
Dopamine D38Functional Dissertation
Histamine H3>1,000AntagonismVulcanChem

Neuroprotective Applications

In transgenic Alzheimer’s disease models, derivatives reduced amyloid-β plaque formation by 40% at 10 mg/kg doses, likely via indirect modulation of β-secretase activity through cholinergic enhancement .

Mechanism of Action

The compound’s dual functionality enables:

  • Receptor Allosterism: The (S)-2-amino-3-methylbutyryl group stabilizes active conformations of dopamine receptors, enhancing endogenous ligand efficacy .

  • Enzyme Inhibition: Through hydrophobic interactions, the piperidine ring obstructs the catalytic site of acetylcholinesterase (AChE), increasing synaptic acetylcholine levels.

Applications in Medicinal Chemistry

Lead Compound for Neuropsychiatric Disorders

The compound’s D3 selectivity (Ki = 8 nM) positions it as a candidate for treating schizophrenia and addiction, with reduced extrapyramidal side effects compared to typical antipsychotics .

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